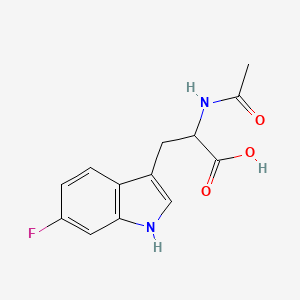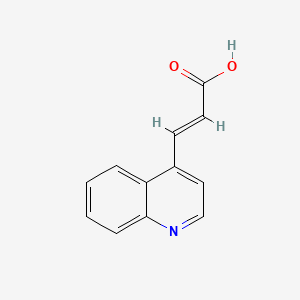
3-(Quinolin-4-yl)prop-2-enoic acid
Overview
Description
“3-(Quinolin-4-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is also known by its IUPAC name, (2E)-3-(4-quinolinyl)-2-propenoic acid . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “3-(Quinolin-4-yl)prop-2-enoic acid”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “3-(Quinolin-4-yl)prop-2-enoic acid” consists of a quinoline ring attached to a prop-2-enoic acid group . The InChI code for this compound is 1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+ .Physical And Chemical Properties Analysis
“3-(Quinolin-4-yl)prop-2-enoic acid” is a solid compound that is typically stored at room temperature . It has a molecular weight of 199.21 .Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been widely studied for their antimalarial properties . The quinoline ring system is present in many compounds exhibiting a broad range of biological activities, including antimalarial activity .
Anticancer Activity
Quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities, including anticancer activity . They have been used in the development of new therapeutic agents .
Antibacterial Activity
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development due to their antibacterial properties .
Antifungal Activity
Quinoline has been found to have antifungal activities, making it a valuable compound in the development of antifungal drugs .
Anti-Inflammatory Activity
Quinoline derivatives have been synthesized with strong anti-inflammatory activity . For example, a quinoline derivative was synthesized by Baba et al. and showed strong anti-inflammatory activity in an adjuvant arthritis rat model .
Cardiovascular Activity
Quinoline derivatives have also been found to have cardiotonic activities, which could make them useful in treating cardiovascular diseases .
Analgesic Activity
Quinoline has been found to have analgesic activities, which could make it useful in the development of pain relief medications .
Central Nervous System Activity
Quinoline derivatives have been found to have effects on the central nervous system, which could make them useful in the development of drugs for neurological disorders .
Safety and Hazards
Future Directions
Quinoline and its derivatives have been the focus of numerous studies due to their wide range of applications in various fields, including medicinal chemistry . Future research may focus on developing more efficient synthesis methods and exploring the potential biological and pharmaceutical activities of these compounds .
properties
IUPAC Name |
(E)-3-quinolin-4-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCNAOKZXWMIJA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-4-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
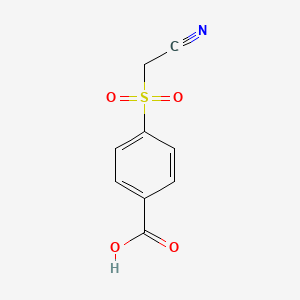
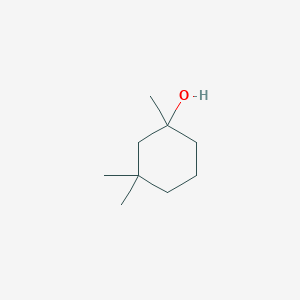
![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)
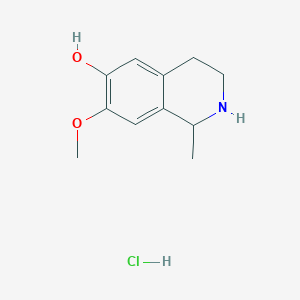
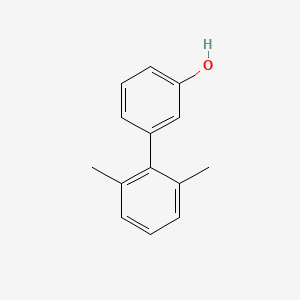


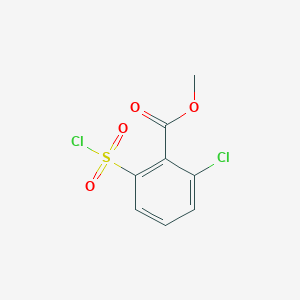
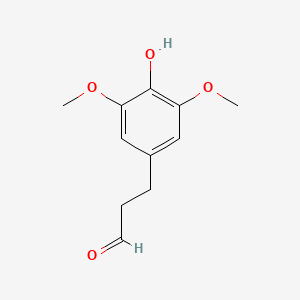
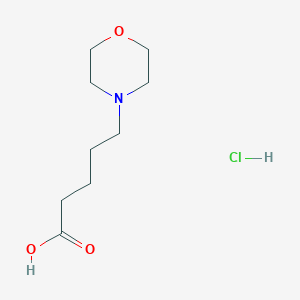

![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)
